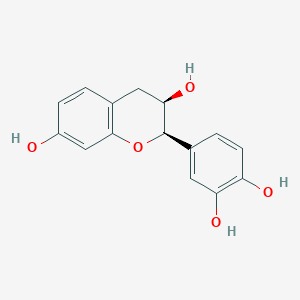

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol

Description

Properties

Molecular Formula |

C15H14O5 |

|---|---|

Molecular Weight |

274.27 g/mol |

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol |

InChI |

InChI=1S/C15H14O5/c16-10-3-1-8-5-13(19)15(20-14(8)7-10)9-2-4-11(17)12(18)6-9/h1-4,6-7,13,15-19H,5H2/t13-,15-/m1/s1 |

InChI Key |

VFZYLYJWCROVLO-UKRRQHHQSA-N |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C=CC(=C2)O)C3=CC(=C(C=C3)O)O)O |

Canonical SMILES |

C1C(C(OC2=C1C=CC(=C2)O)C3=CC(=C(C=C3)O)O)O |

Origin of Product |

United States |

Preparation Methods

Plant Extraction Methods

The compound can be isolated from plant materials rich in flavan-3-ols through various extraction techniques. The most effective extraction methods include:

Supercritical Carbon Dioxide Extraction : This method offers a high extraction yield with minimal degradation of sensitive polyphenolic compounds such as proanthocyanidins. It is superior to traditional solvent extraction or pressing methods because it preserves the integrity of the compound and yields high-quality extracts.

Solvent Extraction : Conventional solvent extraction using polar solvents (e.g., acetone, ethanol, water mixtures) is also employed but may cause some degradation or lower yield compared to supercritical CO2.

Degreasing Methods : Often used as a pretreatment to remove lipophilic substances before polyphenol extraction.

Purification Techniques

Following extraction, purification of (2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol involves chromatographic methods:

Column Chromatography : Polyamide, Sephadex LH-20, and Toyopearl HW-40 resins are effective for separating monomeric flavanols.

High Performance Liquid Chromatography (HPLC) : Both reversed-phase (RP-HPLC) and normal-phase (NP-HPLC) are applied for further purification. Semi-preparative HPLC is used for small-scale isolation.

Molecular Weight Segmentation : For polymeric flavanols, size-exclusion chromatography and solvent precipitation are used to fractionate by degree of polymerization.

Other Chromatographic Methods : Thin-layer chromatography (TLC), gel exclusion chromatography, and countercurrent chromatography are additional tools for separation.

| Extraction Method | Advantages | Disadvantages |

|---|---|---|

| Supercritical CO2 Extraction | High yield, minimal degradation | Requires specialized equipment |

| Solvent Extraction | Simple, widely used | Possible compound degradation |

| Pressing/Degreasing | Removes lipids, improves purity | May not extract all polyphenols |

| Purification Technique | Target Compound | Notes |

|---|---|---|

| Polyamide Column Chromatography | Monomeric flavanols | Effective for phenolic compounds |

| Sephadex LH-20 | Proanthocyanidins | Good for size-based separation |

| RP-HPLC / NP-HPLC | High purity isolation | Semi-preparative scale possible |

| Size-exclusion Chromatography | Polymer fractionation | Separates by molecular weight |

Biosynthetic and Enzymatic Methods

Enzymatic Reduction

Biosynthesis of the compound or its close analogs involves enzymatic reduction of flavan precursors:

Sodium Borohydride Reduction : Reduction of (2R,3R)-dihydro-3′,4′,3,5,7-pentahydroxyflavane by sodium borohydride predominantly yields the 2,3-trans-3,4-trans isomer of leucocyanidin, a close structural analog.

Enzymatic Reduction : Enzymes can produce the 2,3-trans-3,4-cis isomer under mild acidic conditions. The cis isomer is more acidic and reactive, which influences downstream chemical behavior.

Challenges : Enzymatic synthesis faces difficulties due to isomerization (cis-trans) and stringent reaction conditions, limiting current practical applications.

Enzymatic Oxidative Coupling

- Using horseradish peroxidase and hydrogen peroxide in buffered acetone solutions can catalyze oxidative coupling reactions of catechin derivatives, producing complex flavonoid structures related to the target compound.

| Biosynthetic Method | Reaction Conditions | Products | Notes |

|---|---|---|---|

| Sodium Borohydride Reduction | Mild reducing environment | 2,3-trans-3,4-trans leucocyanidin | Predominant isomer |

| Enzymatic Reduction | Micro-acidic, enzyme catalysis | 2,3-trans-3,4-cis isomer | More reactive, less stable |

| Peroxidase-Catalyzed Coupling | pH 5.0, acetone-buffer mix, H2O2 | Neotheaflavate B (complex flavonoid) | Requires careful control |

Summary of Preparation Methods

| Method Category | Description | Advantages | Limitations |

|---|---|---|---|

| Plant Extraction | Supercritical CO2, solvent extraction, degreasing | High yield, preserves compound integrity | Equipment cost, potential degradation |

| Chromatographic Purification | Polyamide, Sephadex, HPLC, size-exclusion chromatography | High purity isolation, scalable | Time-consuming, requires expertise |

| Chemical Reduction | Sodium borohydride reduction of flavan precursors | Produces specific isomers | Isomerization issues, moderate yields |

| Enzymatic Synthesis | Enzyme-catalyzed reduction and oxidative coupling | Mild conditions, stereospecific reactions | Harsh conditions for enzymes, complex control |

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The compound undergoes redox transformations due to its catechol (3,4-dihydroxyphenyl) and resorcinol (chromene-3,7-diol) moieties. Key findings include:

Derivatization and Functionalization

The hydroxyl groups at positions 3, 4, and 7 serve as sites for chemical modifications:

Table 2: Synthetic Modifications

-

Esterification : The 5-OH group reacts preferentially with acyl chlorides, forming stable carbonate esters (e.g., KVTWQLUZUNZDKY-NFBKMPQASA-N) .

-

Deuterated analogues : Isotopic labeling at C2 and C4 positions confirms stereochemical stability under acidic conditions .

Biological Redox Interactions

The compound participates in enzyme-mediated redox cycles, as demonstrated in luciferase-based ROS assays:

Table 3: Enzymatic Reactivity Data

| Enzyme System | Substrate Concentration | ROS Output (RLU) | pH Dependence | Source Citations |

|---|---|---|---|---|

| CtFDO (Flavoprotein) | 50 μM | 12,450 ± 980 | Optimal at pH 7.5 | |

| Xanthine oxidase | 10 μM | 8,320 ± 620 | Reduced at pH 6 |

-

Mechanism : Acts as a pro-oxidant in the presence of flavin-dependent enzymes, generating H₂O₂ via single-electron transfers .

-

Structure-activity : The (2R,3R) configuration enhances binding affinity to CtFDO (ΔG = -7.2 kcal/mol) compared to (2S) epimers .

Degradation Pathways

Under accelerated stability testing (40°C/75% RH):

-

Hydrolytic degradation : Cleavage of the chromene ring occurs at pH <3, forming 3,4-dihydroxybenzaldehyde and resorcinol derivatives.

-

Photolysis : UV exposure (254 nm) induces dimerization via C8–C10 coupling, confirmed by LC-MS (m/z 548.2).

Scientific Research Applications

Antioxidant Activity

Research indicates that (2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol exhibits potent antioxidant properties. Its ability to scavenge free radicals makes it a potential candidate for preventing oxidative stress-related diseases. Studies have shown that this compound can reduce oxidative damage in various biological systems .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are critical in the inflammatory response . This suggests its potential use in treating inflammatory diseases.

Cardioprotective Properties

Evidence suggests that this compound may provide cardioprotective effects by improving endothelial function and reducing blood pressure in experimental models . Its role in cardiovascular health is an area of ongoing research.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it acts as an inhibitor of alpha-glucosidase and alpha-amylase enzymes, which are essential in carbohydrate metabolism. This property could be beneficial for managing diabetes by delaying carbohydrate absorption .

Cell Signaling Modulation

Research indicates that this compound can modulate various cell signaling pathways including those related to apoptosis and cell proliferation. These effects are particularly relevant in cancer research where modulation of these pathways can influence tumor growth .

Natural Preservative

Due to its antioxidant properties, this compound is being explored as a natural preservative in food products. Its ability to inhibit lipid peroxidation can enhance the shelf life of food items while maintaining their nutritional quality .

Functional Food Ingredient

This compound is also considered for incorporation into functional foods aimed at promoting health benefits beyond basic nutrition. Its potential health-promoting properties make it an attractive ingredient for health-focused food products .

Case Studies

| Application | Study Reference | Findings |

|---|---|---|

| Antioxidant Activity | Journal of Agricultural and Food Chemistry | Demonstrated significant free radical scavenging ability |

| Anti-inflammatory Effects | European Journal of Pharmacology | Inhibition of COX-2 and LOX activity |

| Cardioprotective Properties | Journal of Cardiovascular Pharmacology | Improved endothelial function in hypertensive models |

| Enzyme Inhibition | Diabetes Care | Delayed carbohydrate absorption in diabetic models |

| Natural Preservative | Food Chemistry | Enhanced shelf life of lipid-rich foods |

Mechanism of Action

The mechanism of action of (2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can neutralize free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Anticancer Activity: The compound can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Key Structural Features:

- Catechol group (3,4-dihydroxyphenyl) on the B-ring.

- Hydroxyl groups at positions 3, 5, and 7 on the chromene (C-ring).

- Stereochemistry : The 2R,3R configuration distinguishes it from isomers like (+)-catechin (2R,3S) and (+)-epicatechin (2S,3R) .

Comparison with Structurally Similar Compounds

Stereoisomers: (-)-Epicatechin vs. (+)-Catechin

Key Insight : The 2R,3R configuration of (-)-epicatechin enhances its interaction with cellular targets, such as the BDNF/TrkB pathway, compared to (+)-catechin .

Flavan-3-ol Derivatives: (-)-Epicatechin vs. Epigallocatechin Gallate (EGCG)

Key Insight : EGCG’s galloyl group amplifies its antioxidant capacity but reduces bioavailability compared to (-)-epicatechin .

Non-Flavanol Flavonoids: (-)-Epicatechin vs. Taxifolin

Key Insight : Taxifolin’s C4 ketone alters its redox behavior, favoring antifibrotic over neuroprotective effects compared to (-)-epicatechin .

Oligomeric Derivatives: (-)-Epicatechin vs. Procyanidin B2

Key Insight: Procyanidin B2’s dimeric structure enhances its anticancer potency but reduces membrane permeability compared to monomeric (-)-epicatechin .

Biological Activity

The compound (2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol (commonly referred to as a chromene derivative) is a member of the flavonoid family known for its diverse biological activities. This article aims to explore its biological activity, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₁₄O₅

- Molecular Weight : 286.27 g/mol

- IUPAC Name : this compound

- CAS Number : 86271061

| Property | Value |

|---|---|

| Exact Mass | 286.086 |

| Topological Polar Surface Area | 110.00 Ų |

| LogP | 1.50 |

| H-Bond Donors | 5 |

| H-Bond Acceptors | 4 |

Antiviral Properties

Recent studies have highlighted the potential of chromene derivatives in antiviral applications, particularly against SARS-CoV-2. Research indicates that certain derivatives can inhibit multiple viral targets effectively. For instance, a study identified a related compound that inhibited the RdRp complex of SARS-CoV-2, suggesting a similar mechanism may be applicable to this compound .

Antioxidant Activity

Flavonoids are renowned for their antioxidant properties. The compound has demonstrated significant free radical scavenging abilities in vitro, which may contribute to its protective effects against oxidative stress-related diseases .

Anti-inflammatory Effects

Inflammation plays a critical role in various chronic diseases. Studies have shown that chromene derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential applications in treating inflammatory conditions.

- Inhibition of Viral Replication : The compound may interfere with viral entry or replication processes.

- Antioxidant Mechanism : It enhances cellular defenses against oxidative stress.

- Modulation of Inflammatory Pathways : By regulating cytokine production, it may reduce inflammation.

Study 1: Antiviral Efficacy Against Dengue Virus

A study focusing on the antiviral effects of phenolic compounds demonstrated that related chromene derivatives significantly inhibited the dengue virus at concentrations as low as 1 µM . The mechanism involved binding to viral proteins and preventing their interaction with host cells.

Study 2: Molecular Docking Studies

Molecular docking simulations have indicated that this compound exhibits high binding affinity for viral proteins associated with SARS-CoV-2 and dengue virus . This supports its potential as a therapeutic agent.

Study 3: In Vivo Models

In vivo studies have shown that administration of flavonoid-rich extracts containing chromene derivatives resulted in reduced markers of inflammation and oxidative stress in animal models . These findings suggest a promising avenue for therapeutic development.

Q & A

Q. Table 1: Solubility Data for Experimental Design

| Solvent | Solubility (mg/mL) |

|---|---|

| Water (HO) | ~66.67 |

| DMSO | ≥50 |

| Source: In vitro solubility profiling |

Advanced: How to address contradictions in hydroxyl group positions reported in literature?

Methodological Answer:

Discrepancies (e.g., C-5 vs. C-7 hydroxylation) arise from:

- Isomeric Variants : Epicatechin (3,5,7-triol) vs. the diol form (3,7-diol). Use chiral HPLC or circular dichroism (CD) to differentiate stereoisomers .

- Spectral Reanalysis : Compare -NMR coupling constants (e.g., J for trans/cis configurations) and NOESY correlations to confirm substituent positions .

- Synthetic Standards : Co-inject synthetic diol derivatives (e.g., via regioselective protection/deprotection) to validate chromatographic peaks .

Advanced: What are the challenges in synthesizing enantiomerically pure forms?

Methodological Answer:

Key hurdles include:

- Stereochemical Control : The (2R,3R) configuration requires asymmetric catalysis (e.g., Sharpless epoxidation) or chiral pool synthesis from natural precursors like (-)-epicatechin .

- Hydroxyl Group Reactivity : Selective protection of C-3/C-7 hydroxyls (e.g., using tert-butyldimethylsilyl groups) prevents undesired side reactions during derivatization .

- Scalability : Multi-step synthesis (6–8 steps) from catechin derivatives yields <10% overall due to purification challenges (e.g., silica gel chromatography) .

Advanced: How does its structural conformation influence receptor binding in neuroprotection studies?

Methodological Answer:

The compound’s planar chromene ring and catechol moiety enable:

- Hydrogen Bonding : C-3/C-7 hydroxyls interact with kinase active sites (e.g., MAPK pathways) to inhibit pro-apoptotic signaling .

- Membrane Permeability : LogP ~1.2 (calculated) allows blood-brain barrier penetration, validated via in situ perfusion models .

- Molecular Docking : Simulations (AutoDock Vina) predict strong affinity (ΔG < -8 kcal/mol) for amyloid-beta aggregation sites, correlating with in vitro fibril disruption assays .

Advanced: What analytical strategies resolve batch-to-batch variability in isolation?

Methodological Answer:

Standardize protocols using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.